molecular formula C6H2BrClF2 B1272681 1-Bromo-2-chloro-4,5-difluorobenzene CAS No. 59447-06-2

1-Bromo-2-chloro-4,5-difluorobenzene

Cat. No. B1272681
CAS RN: 59447-06-2
M. Wt: 227.43 g/mol
InChI Key: OKGLKEDYKFGKOW-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2-chloro-4,5-difluorobenzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the benzene ring are mentioned, such as 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-2,4-dinitrobenzene . These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves direct halogenation or via nucleophilic aromatic substitution reactions. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was prepared through aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods highlight the versatility of halogenated benzene derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was solved using single-crystal X-ray diffraction . Similarly, the molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene was confirmed by X-ray diffraction, and its vibrational spectra were investigated theoretically . These studies provide valuable insights into the molecular geometry and electronic structure of such compounds.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions, including further halogenation, nucleophilic substitution, and coupling reactions. For instance, 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene was synthesized by reacting chloropentafluorobenzene with chlorine trifluoride . Additionally, nucleophilic substitution reactions with 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene derivatives led to the introduction of N- and S-containing groups . These reactions demonstrate the reactivity of halogen substituents in aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the aromatic ring. For example, the introduction of electron-withdrawing fluorine-containing substituents can activate halogen substituents towards nucleophilic attack . The crystal structure and phase transitions of such compounds can also be studied, as seen with 1-bromo-2,3,5,6-tetramethylbenzene, which exhibits two stable crystalline phases . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

Electrochemical Fluorination Studies

1-Bromo-2-chloro-4,5-difluorobenzene is studied in the context of electrochemical fluorination, particularly regarding the mechanism of formation of various fluorinated compounds. Horio et al. (1996) explored the side-reactions during fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, highlighting the competing reactions in the electrochemical process and the production of various halogenated compounds (Horio et al., 1996).

Vibrational Spectroscopy

Research by Reddy and Rao (1994) involved a vibrational analysis of trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene. This study provided detailed vibrational assignments for these molecules, which are essential for understanding their molecular structure and behavior (Reddy & Rao, 1994).

Halogenation Reactions

Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using halosuccinimides and acidic catalysts. Their study included compounds similar to 1-bromo-2-chloro-4,5-difluorobenzene, providing insights into the halogenation process of such complex aromatic compounds (Bovonsombat & Mcnelis, 1993).

Photodissociation Studies

Borg (2007) explored the photo-fragmentation of bromofluorobenzenes, including derivatives similar to 1-bromo-2-chloro-4,5-difluorobenzene. This research provides valuable insights into the behavior of such compounds under light exposure, which is crucial for applications in photochemistry (Borg, 2007).

Synthesis Techniques

Studies also focus on the synthesis of fluorocyclohexadienes and other complex molecules from starting materials like 1-bromo-2,5-difluorobenzene. For example, Momota et al. (1995) demonstrated high-yield isolation of fluorine-containing cyclohexadienes through electrochemical fluorination, offering potential methodologies for synthesizing related compounds (Momota et al., 1995).

Mechanism of Action

The mechanism of action of “1-Bromo-2-chloro-4,5-difluorobenzene” in chemical reactions often involves its halogen substituents. For instance, in lithiation, the bromo and fluoro substituents play a crucial role .

Safety and Hazards

The compound is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-bromo-2-chloro-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGLKEDYKFGKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378310
Record name 1-bromo-2-chloro-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378310
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Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4,5-difluorobenzene

CAS RN

59447-06-2
Record name 1-Bromo-2-chloro-4,5-difluorobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-chloro-4,5-difluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-2-chloro-4,5-difluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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